Benzamide, N-tetrahydrofurfuryl-2-bromo-

Description

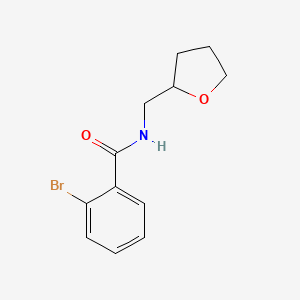

Benzamide, N-tetrahydrofurfuryl-2-bromo- is a brominated benzamide derivative featuring a tetrahydrofurfuryl group attached to the nitrogen atom and a bromine substituent at the 2-position of the benzamide ring. Bromine at the 2-position may sterically and electronically modulate reactivity compared to other positional isomers.

Properties

IUPAC Name |

2-bromo-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXQJNHGAOPECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-tetrahydrofurfuryl-2-bromo- typically involves the reaction of benzamide with tetrahydrofurfuryl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is introduced at the 2-position of the tetrahydrofurfuryl group.

Industrial Production Methods

Industrial production of Benzamide, N-tetrahydrofurfuryl-2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-tetrahydrofurfuryl-2-bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydro derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Hydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-tetrahydrofurfuryl-2-bromo- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-tetrahydrofurfuryl-2-bromo- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The tetrahydrofurfuryl moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Bromo vs. 2-Bromo Substitution

The 3-bromo analog (Benzamide, N-tetrahydrofurfuryl-3-bromo- ) shares the same molecular formula but differs in bromine placement. Key differences include:

- Steric Effects : Bromine at the 2-position may hinder rotation around the amide bond, reducing conformational flexibility compared to the 3-bromo isomer.

- Electronic Effects : Proximity of bromine to the amide group in the 2-position could amplify electron-withdrawing effects, altering hydrogen-bonding capacity and acidity of the amide proton.

Halogen-Substituted Analogs

4-Bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 957491-63-3, C₁₂H₁₃BrFNO₂, MW 302.14) provides insight into halogen diversity:

- Fluorine vs. Bromine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but enhance electron withdrawal. This compound’s 4-bromo-2-fluoro substitution pattern may favor π-stacking interactions compared to the 2-bromo derivative.

- Biological Implications : Fluorine substitution often improves metabolic stability and bioavailability, suggesting the 2-bromo compound may exhibit distinct pharmacokinetic properties.

Substituent Effects in Benzamide Scaffolds

Evidence from PCAF HAT inhibition assays highlights the role of substituents in benzamide bioactivity :

- Acyl Chain Length: In compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition), longer acyl chains (e.g., tetradecanoyl in compound 17, 79% inhibition) enhance activity, suggesting hydrophobic interactions dominate.

- Carboxy Group Positioning : 3- or 4-carboxyphenyl groups minimally affect activity, but bromine’s bulkier size at the 2-position could disrupt binding compared to smaller substituents.

Research Findings and Implications

- Structural Flexibility : The tetrahydrofurfuryl group enhances solubility in polar solvents, as seen in analogs like 4-bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide .

- Synthetic Challenges : Bromine’s position may necessitate optimization of coupling reagents (e.g., HOBt/EDC in THF ) to achieve high yields.

Notes

Data Limitations : Direct experimental data for the 2-bromo isomer is unavailable; comparisons rely on structural analogs and inferred properties.

Substituent Position Matters : Bromine placement significantly impacts electronic and steric profiles, necessitating further computational (e.g., DFT) or crystallographic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.